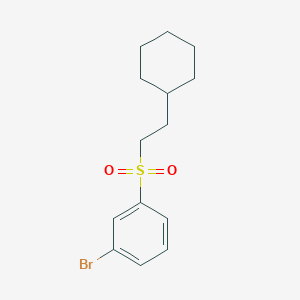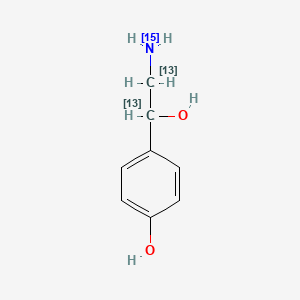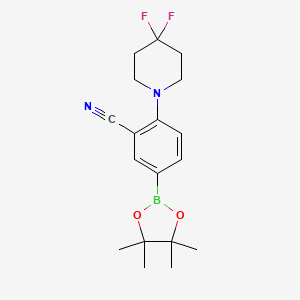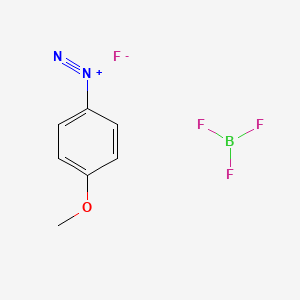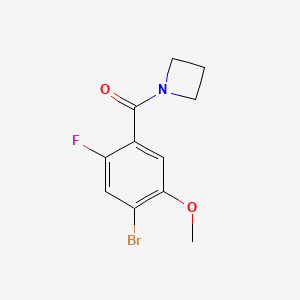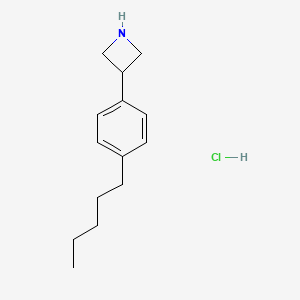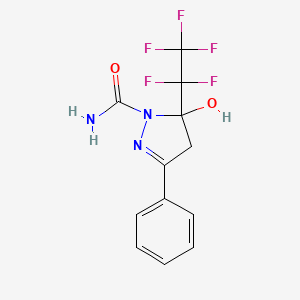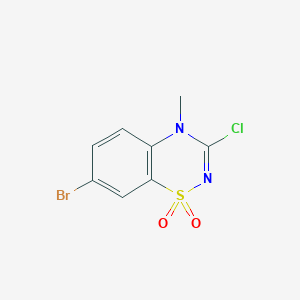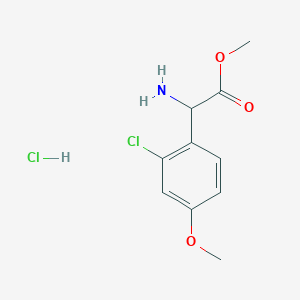
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino acid esters. It is characterized by the presence of an amino group, a methoxy group, and a chloro group attached to a phenyl ring, along with a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methoxybenzaldehyde and glycine methyl ester hydrochloride.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sodium methoxide, to form the intermediate compound.
Hydrolysis and Esterification: The intermediate compound is then hydrolyzed and esterified to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the industrial production include ethanol and dimethylformamide.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amine groups.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving amino acid derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is explored for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
- Methyl 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoate Hydrochloride
- Methyl 2-Amino-2-(2-chloro-4-ethoxyphenyl)acetate Hydrochloride
- Methyl 2-Amino-2-(2-bromo-4-methoxyphenyl)acetate Hydrochloride
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the phenyl ring, such as the presence of ethoxy or bromo groups instead of methoxy or chloro groups.
- Reactivity: These structural differences can influence the reactivity and chemical behavior of the compounds, affecting their suitability for specific applications.
- Biological Activity: The variations in substituents can also impact the biological activity of the compounds, leading to differences in their therapeutic potential and efficacy.
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H13Cl2NO3 |
|---|---|
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
Clé InChI |
BSLCZWFKOJYQGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B15339449.png)
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](4-fluorophenyl)methanone](/img/structure/B15339456.png)
